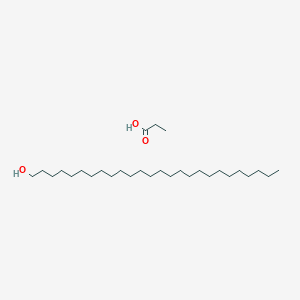
2-(4-Chlorophenoxy)-2-(4-methoxyphenoxy)cyclopropane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenoxy)-2-(4-methoxyphenoxy)cyclopropane-1-carbonitrile is a synthetic compound known for its unique cyclopropane core. This molecule has gained attention in various fields due to its structural diversity and potential applications. The chlorophenyl and methoxyphenyl groups are attached to the cyclopropane ring, adding to its versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-2-(4-methoxyphenoxy)cyclopropane-1-carbonitrile involves several steps:
Preparation of Intermediate Compounds: : The first step involves the formation of 4-chlorophenol and 4-methoxyphenol.
Formation of Ether Bonds: : These intermediates then undergo nucleophilic substitution reactions with suitable alkylating agents to form 4-chlorophenoxy and 4-methoxyphenoxy derivatives.
Cyclopropanation: : The key step is the cyclopropanation reaction. Using carbenes or diazo compounds, the cyclopropane ring is formed, linking the chlorophenyl and methoxyphenyl groups to the central carbon atom.
Formation of Carbonitrile Group: : Finally, the nitrile group is introduced through a substitution reaction using cyanogen bromide or similar reagents.
Industrial Production Methods
Industrial production involves large-scale application of the above synthetic routes, with optimizations for yield and purity. Key factors include reaction temperature, solvent choice, and catalyst selection. Continuous-flow reactors are often used to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenoxy)-2-(4-methoxyphenoxy)cyclopropane-1-carbonitrile undergoes various reactions:
Oxidation: : It can be oxidized under mild conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: : This compound can be reduced to remove the nitrile group, converting it to amine derivatives.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, modifying the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: : PCC (Pyridinium chlorochromate), KMnO4, and NaOCl.
Reducing Agents: : LiAlH4, NaBH4, and H2 with Pd/C.
Substitution Reagents: : Halides, nitrates, and alkylating agents under acidic or basic conditions.
Major Products Formed
Oxidation Products: : Hydroxylated or carbonylated derivatives.
Reduction Products: : Amine derivatives.
Substitution Products: : Various substituted phenyl rings.
Applications De Recherche Scientifique
In Chemistry
Material Synthesis: : Used as a precursor in the synthesis of advanced materials, including polymers and composites.
Catalysis: : Functions as a ligand in catalysis, aiding in enantioselective reactions.
In Biology
Enzyme Inhibition: : Potential use as an inhibitor of certain enzymes, valuable in biochemical studies.
Molecular Probes: : Acts as a molecular probe to study binding interactions within biological systems.
In Medicine
Pharmaceuticals: : Investigated for potential pharmaceutical applications, such as antifungal, antiviral, and anticancer agents.
In Industry
Agrochemicals: : Used in the development of novel agrochemicals, including herbicides and pesticides.
Dyes and Pigments: : Employed in the synthesis of dyes and pigments due to its stable chromophore structure.
Mécanisme D'action
2-(4-Chlorophenoxy)-2-(4-methoxyphenoxy)cyclopropane-1-carbonitrile exerts its effects through various mechanisms:
Molecular Targets: : Targets include specific enzymes and receptors involved in biological pathways.
Pathways Involved: : Alters cellular signaling pathways, potentially affecting gene expression, metabolic cycles, and cell division.
Comparaison Avec Des Composés Similaires
Unique Structure: : The unique combination of chlorophenyl, methoxyphenyl, and cyclopropane distinguishes this compound from similar ones.
Similar Compounds: : Related compounds include 2-(4-chlorophenoxy)cyclopropane-1-carbonitrile and 2-(4-methoxyphenoxy)cyclopropane-1-carbonitrile.
Propriétés
Numéro CAS |
651306-64-8 |
|---|---|
Formule moléculaire |
C17H14ClNO3 |
Poids moléculaire |
315.7 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-2-(4-methoxyphenoxy)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C17H14ClNO3/c1-20-14-6-8-16(9-7-14)22-17(10-12(17)11-19)21-15-4-2-13(18)3-5-15/h2-9,12H,10H2,1H3 |
Clé InChI |
SOKLTMOQTRDXDB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OC2(CC2C#N)OC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(Dimethoxymethyl)-1H-imidazol-2-yl]acetamide](/img/structure/B15170099.png)


![1-[4-(2,4-Dimethylpent-3-en-2-yl)phenyl]ethan-1-one](/img/structure/B15170119.png)
![9-Chloro-1-ethyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B15170121.png)
![6-{2-Amino-6-[4-(dimethylamino)phenyl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B15170123.png)

![(3S,4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxynon-7-ynal](/img/structure/B15170129.png)
![4-{(2S)-2-[3,4-Bis(difluoromethoxy)phenyl]-2-phenylethyl}pyridine](/img/structure/B15170136.png)


![5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)benzyl]benzamide](/img/structure/B15170163.png)

